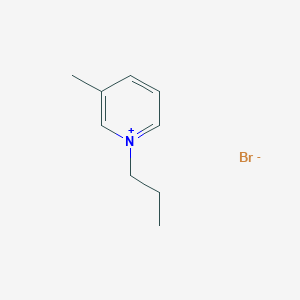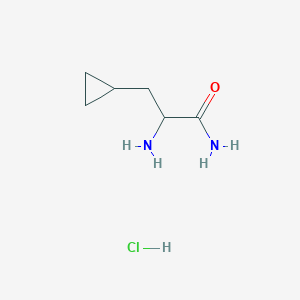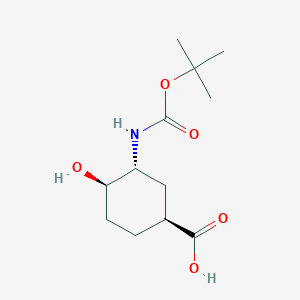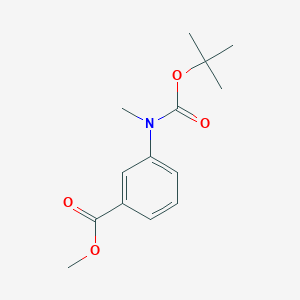
3-Methoxy-4-(tributylstannyl)pyridazine
Übersicht
Beschreibung
3-Methoxy-4-(tributylstannyl)pyridazine is a chemical compound with the CAS Number: 1093951-68-8 . It has a molecular weight of 399.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for 3-Methoxy-4-(tributylstannyl)pyridazine is1S/C5H5N2O.3C4H9.Sn/c1-8-5-3-2-4-6-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; . Physical And Chemical Properties Analysis
3-Methoxy-4-(tributylstannyl)pyridazine is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Antiviral Research:
- R 61837, a derivative of 3-methoxy-pyridazine, has been identified as a potent inhibitor of rhinoviruses. This compound showed a varied susceptibility across different rhinovirus serotypes, indicating its potential in antiviral therapies (Andries et al., 2005).
Chemical Synthesis and Applications:
- Cycloadditions with ethynyltributyltin lead to the formation of tributylstannyl-pyridazines, which are useful as intermediates in the synthesis of various substituted pyridazines. This method provides a pathway for creating diverse pyridazine derivatives for further functionalization (Sauer & Heldmann, 1998).
- In another study, inverse electron-demand Diels-Alder reactions involving 1,2,4,5-tetrazines and tributylstannylacetylenes were used to synthesize 4-(tributylstannyl)pyridazines. These compounds, particularly when derived from dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, showed promising yields and have potential for further applications (Yamanaka et al., 1991).
Pharmacological Research:
- Certain 3,6-diaryl-triazolo-pyridazines, which can be regarded as analogues of 3-methoxy-pyridazine derivatives, have been synthesized and shown to exhibit antiproliferative activity against various cancer cell lines. These compounds inhibit tubulin polymerization, suggesting their potential as antitumor agents (Xu et al., 2016).
Material Science and Nanotechnology:
- New heterocyclic systems including thiazolidine, phthalazine, pyrazolo, tetrazolo, hydrazide, and new pyridazine derivatives were synthesized for assessing the effect of silver nanoparticles on their biological activity. This indicates the potential use of these compounds in enhancing the efficacy of antimicrobial agents (Kandile et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
tributyl-(3-methoxypyridazin-4-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-3-2-4-6-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBMCRDDEJUMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=NC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl][2-(2-aminoethyl)phenyl]Pd(II)](/img/structure/B6334151.png)




![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)
![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)






